molecular formula C15H18N2O3 B8628547 3-(3-(1-methyl-1H-pyrazol-4-yl)phenethoxy)propanoic acid

3-(3-(1-methyl-1H-pyrazol-4-yl)phenethoxy)propanoic acid

Cat. No.: B8628547
M. Wt: 274.31 g/mol
InChI Key: LTFMBXNKOAIORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(1-methyl-1H-pyrazol-4-yl)phenethoxy)propanoic acid is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

3-[2-[3-(1-methylpyrazol-4-yl)phenyl]ethoxy]propanoic acid

InChI

InChI=1S/C15H18N2O3/c1-17-11-14(10-16-17)13-4-2-3-12(9-13)5-7-20-8-6-15(18)19/h2-4,9-11H,5-8H2,1H3,(H,18,19)

InChI Key

LTFMBXNKOAIORO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC(=C2)CCOCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methyltetrahydrofuran (142.1 mL) was added to Pd-118 (4.52 g) to give a red solution. To this solution was added a solution of sodium hydroxide (41.6 g) in water (473.5 mL), followed by a solution of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (81.81 g) in 2-methyltetrahydrofuran (142.1 mL), followed by the solution of 3-(3-bromophenethoxy)propanoic acid (94.7 g, prepared as in Preparation 3, Step (ii)) in 2-methyltetrahydrofuran (585 mL solution volume). The mixture was then heated to reflux and at reflux for 30 min then allowed to cool to 20° C. The mixture was filtered through GF/F filter paper then the layers separated. 20% w/w Citric acid (568.2 mL) was added to the separated aqueous layer, followed by 2-methyltetrahydrofuran (568.2 mL). After mixing, the layers were separated, the organic layer diluted with 2-methyltetrahydrofuran (to make the solution up to 950 mL) and filtered to give a small sample of the subtitled compound as an off-white solid (5.63 g). 800 mL of the filtrate (total volume 930 mL) was passed through a cartridge filter containing charcoal. The solution was partially evaporated under vacuum to give a solution measuring 490 mL and split into 2 portions. Firstly half of the solution was cooled to 20° C. and added to dibutyl ether (400 mL) at 20° C. to give a precipitate which was stirred at 20° C. for 2 h. The suspension was filtered, washed with dibutyl ether (100 mL) and dried at 50° C. under vacuum to afford the sub-titled compound (34.1 g). The second half of the solution was added to dibutyl ether (400 mL) at 65° C. to give a precipitate which was maintained at 65° C. for 10 min then cooled to 15° C. and stirred for 1 h. The suspension was filtered, washed with dibutyl ether (100 mL) and dried at 50° C. under vacuum to afford the subtitled compound as a white solid (30.5 g). MS [M+H]+=275.2 (MultiMode+) 1H NMR (400 MHz, DMSO-d6) δ 12.15 (s, 1H), 8.09 (s, 1H), 7.83 (s, 1H), 7.43 (s 1H), 7.37 (d, 1H), 7.24 (t, 1H), 7.05 (d, 1H), 3.86 (s, 3H), 3.62 (t, 2H), 3.61 (t, 2H), 2.80 (t, 2H), 2.45 (t, 2H).
Quantity
41.6 g
Type
reactant
Reaction Step One
Name
Quantity
473.5 mL
Type
solvent
Reaction Step One
Quantity
81.81 g
Type
reactant
Reaction Step Two
Quantity
94.7 g
Type
reactant
Reaction Step Three
Quantity
142.1 mL
Type
solvent
Reaction Step Four
Quantity
585 mL
Type
solvent
Reaction Step Five
[Compound]
Name
Pd-118
Quantity
4.52 g
Type
reactant
Reaction Step Six
Quantity
142.1 mL
Type
solvent
Reaction Step Six

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